molecular formula C21H18N2O3S B3482644 N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide

Cat. No.: B3482644
M. Wt: 378.4 g/mol
InChI Key: VUKFAPIFMOODCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide, also known as CTB or Compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential use in cancer therapy. This compound has demonstrated promising results in preclinical studies, showing potent anti-tumor activity and a favorable safety profile.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been reported that this compound inhibits the activity of the protein tyrosine kinase c-Met, which is involved in cell proliferation, migration, and invasion. This compound has also been shown to inhibit the activity of the oncogenic transcription factor STAT3, which is involved in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in preclinical studies. It has been reported to have low toxicity and to be well-tolerated in animal models. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide is its potent anti-tumor activity against a variety of cancer cell lines. This compound has also been shown to be well-tolerated in animal models, which is a promising feature for potential clinical use. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound, which will help to identify potential targets for cancer therapy. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of this compound in animal models, and ultimately, in clinical trials.

Scientific Research Applications

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer therapy. Several preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been reported to inhibit tumor growth in animal models.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-13-19(14-7-5-4-6-8-14)16(12-22)21(27-13)23-20(24)15-9-10-17(25-2)18(11-15)26-3/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKFAPIFMOODCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide
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N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3,4-dimethoxybenzamide
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